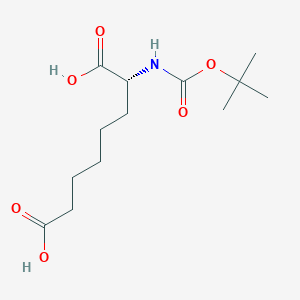

(R)-2-((叔丁氧羰基)氨基)辛二酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butoxycarbonyl derivatives of amino acids, which would include “®-2-((tert-Butoxycarbonyl)amino)octanedioic acid”, has been studied . The process involves the use of di-tert-butyl pyrocarbonate . The yield of the desired product can be optimized by adjusting the conditions of the reactions .Physical And Chemical Properties Analysis

“®-2-((tert-Butoxycarbonyl)amino)octanedioic acid” is expected to have properties similar to those of “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”. The latter is a white to off-white solid that is stable at room temperature . It has a molecular weight of 207.23 .科学研究应用

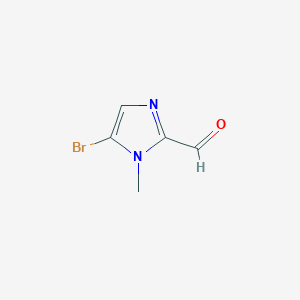

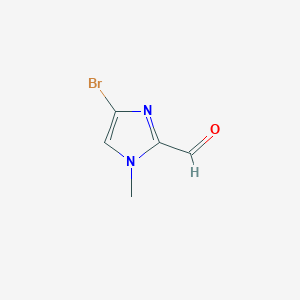

Synthesis of Aldehyde Building Blocks : Groth and Meldal (2001) demonstrated the synthesis of aldehyde building blocks, including compounds related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, highlighting their potential use in solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).

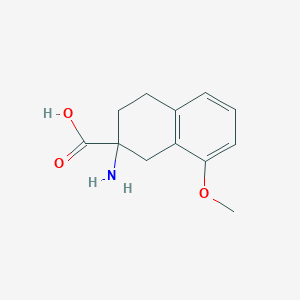

Crystal and Molecular Structure Analysis : Cetina et al. (2003) conducted an X-ray analysis of a derivative of (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, providing insights into its molecular structure and conformation (Cetina et al., 2003).

Efficient Synthesis Techniques : Kadyrov and Tok (2021) outlined a two-step synthesis of compounds closely related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, starting from amino acids like d-ornithine (Kadyrov & Tok, 2021).

Geometric Changes in Derivatives : Wojewska et al. (2013) investigated the geometric changes around the nitrogen atom in derivatives of aspartic acid, which is structurally related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid (Wojewska et al., 2013).

Polymerization of Amino Acid-Based Monomers : Gao, Sanda, and Masuda (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, revealing their potential in material science (Gao, Sanda, & Masuda, 2003).

Preparation of Amino Acid Pharmacophores : Kubryk and Hansen (2006) described the synthesis of (R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a derivative of (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, as a part of the asymmetric hydrogenation of enamines for preparing beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

Selective Deprotection of Boc Groups : Han, Tamaki, and Hruby (2001) explored the selective deprotection of tert-butoxycarbonyl (Boc) groups, which are integral to compounds like (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, highlighting a method relevant to peptide chemistry (Han, Tamaki, & Hruby, 2001).

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVLJRPOVUCTFZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512184 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid | |

CAS RN |

75113-71-2 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)